methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate typically involves the nitration of 3-methylpyrazole followed by chlorination and esterification. One common method includes reacting 3-methylpyrazole with sodium nitrite under acidic conditions to form 3-methyl-4-nitro-1H-pyrazole. This intermediate is then chlorinated using copper(II) chloride or another suitable chlorinating agent to yield 4-chloro-3-methyl-5-nitro-1H-pyrazole. Finally, esterification with methanol in the presence of an acid catalyst produces this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Ester Hydrolysis: Acidic or basic aqueous solutions
Major Products:
Reduction: 4-chloro-5-amino-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Ester Hydrolysis: 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid
Scientific Research Applications
Methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
5-Chloro-3-methyl-4-nitro-1H-pyrazole: Similar structure but lacks the ester group.
3-Methyl-4-nitro-1H-pyrazole: Similar structure but lacks both the chlorine and ester groups.
4-Chloro-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the nitro group .
Uniqueness: Methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O4/c1-13-5(10)3-2(6)4(8-7-3)9(11)12/h1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURFPHARTHQWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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